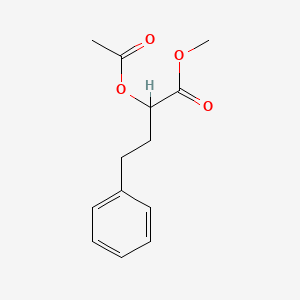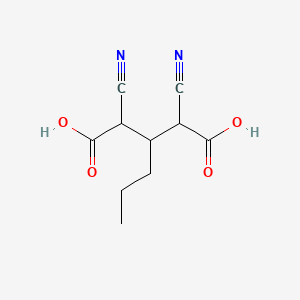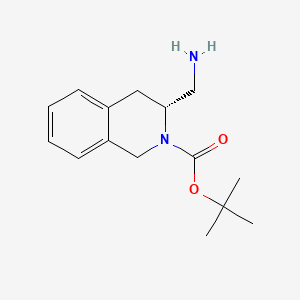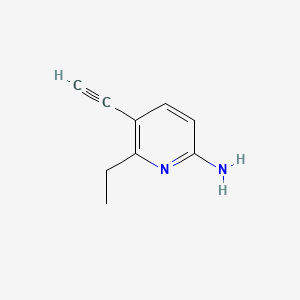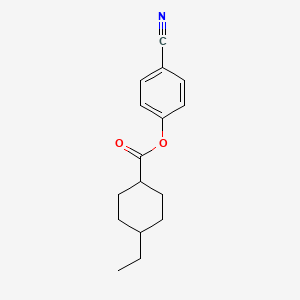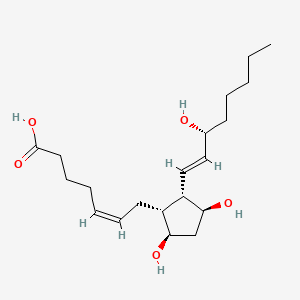
ent-15-F2t-IsoP
Übersicht
Beschreibung
ent-8-iso Prostaglandin F2.alpha.: ist ein biologisch aktives Isoprostane, das nicht-enzymatisch durch freie Radikale peroxidation von Arachidonsäure gebildet wird. Es ist bekannt für seine starken vasokonstriktorischen Eigenschaften und wird häufig als Biomarker für oxidativen Stress verwendet .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: ent-8-iso Prostaglandin F2.alpha. wird durch nicht-enzymatische Peroxidation von Arachidonsäure synthetisiert. Dieser Prozess beinhaltet die Bildung von freien Radikalen, die die Peroxidation von Arachidonsäure initiieren und zur Bildung von Isoprostanen führen .
Industrielle Produktionsmethoden: Die industrielle Produktion von ent-8-iso Prostaglandin F2.alpha. beinhaltet typischerweise den Einsatz fortschrittlicher chemischer Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die Extraktion von Arachidonsäure aus biologischen Quellen, gefolgt von kontrollierten Peroxidationsreaktionen .
Wissenschaftliche Forschungsanwendungen
ent-8-iso Prostaglandin F2.alpha. hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Standard für die Untersuchung der Lipidperoxidation und des oxidativen Stresses verwendet.
Biologie: Dient als Biomarker für oxidativen Stress in verschiedenen biologischen Systemen.
Medizin: Wird auf seine Rolle bei Krankheiten untersucht, die mit oxidativem Stress zusammenhängen, wie Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Wirkstoffen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von ent-8-iso Prostaglandin F2.alpha. beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren auf Zelloberflächen, was zu verschiedenen physiologischen Wirkungen führt. Es wirkt in erster Linie als Vasokonstriktor, indem es an Prostaglandinrezeptoren bindet, die dann nachgeschaltete Signalwege aktivieren, die G-Proteine beinhalten .
Wirkmechanismus
Target of Action
The primary targets of ent-15-F2t-IsoP are the retina and cerebral microvessels . This compound acts as a potent vasoconstrictor in these areas, with EC50 values of 30.6 and 53.5 nM respectively .
Mode of Action
This compound interacts with its targets by inducing vasoconstriction . This means it causes the blood vessels in the retina and cerebral microvessels to narrow, which can affect blood flow.
Biochemical Pathways
It is known that this compound has a significant impact on the vascular system, particularly in the retina and cerebral microvessels .
Pharmacokinetics
Its potent vasoconstrictive effects suggest that it is readily absorbed and distributed in the body, particularly in the retina and cerebral microvessels .
Result of Action
The primary result of this compound’s action is vasoconstriction in the retina and cerebral microvessels . This can have significant effects on blood flow and pressure within these vessels.
Biochemische Analyse
Biochemical Properties
ent-15-F2t-IsoP plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. This interaction can influence the production of other prostaglandins and related compounds, thereby affecting inflammatory responses and other physiological processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate signaling pathways that lead to the production of reactive oxygen species, which can further exacerbate oxidative stress and damage cellular components . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in inflammation, apoptosis, and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. These cascades can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism. For example, this compound has been shown to inhibit the activity of certain antioxidant enzymes, thereby increasing oxidative stress within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable for extended periods under certain conditions, but it can also degrade rapidly in the presence of specific enzymes or reactive molecules . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a signaling molecule, modulating various physiological processes without causing significant damage. At high doses, this compound can induce toxic effects, including severe oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of polyunsaturated fatty acids. These interactions can influence the production of other bioactive lipids and affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by lipid transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ent-8-iso Prostaglandin F2.alpha. is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that initiate the peroxidation of arachidonic acid, leading to the production of isoprostanes .
Industrial Production Methods: The industrial production of ent-8-iso Prostaglandin F2.alpha. typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process includes the extraction of arachidonic acid from biological sources, followed by controlled peroxidation reactions .
Analyse Chemischer Reaktionen
Reaktionstypen: ent-8-iso Prostaglandin F2.alpha. durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in weniger oxidierte Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und andere Peroxide.
Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Lösungsmittel: Organische Lösungsmittel wie Methanol und Ethanol werden häufig in diesen Reaktionen verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von ent-8-iso Prostaglandin F2.alpha., die unterschiedliche biologische Aktivitäten haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
8-Isoprostane F2.alpha.: Ein weiteres Isoprostane mit ähnlichen vasokonstriktorischen Eigenschaften.
8-iso-15(S)-Prostaglandin F2.alpha.: Ein Stereoisomer mit leicht unterschiedlichen biologischen Aktivitäten.
8-epi Prostaglandin F2.alpha.: Ein weiteres Isomer mit vergleichbaren Wirkungen
Einzigartigkeit: ent-8-iso Prostaglandin F2.alpha. ist aufgrund seines spezifischen Bildungsweges und seiner starken biologischen Aktivität einzigartig. Seine nicht-enzymatische Bildung unterscheidet es von anderen Prostaglandinen, die typischerweise enzymatisch produziert werden .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-VCKDCIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348027 | |
| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159812-83-6 | |
| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)

